molecular formula C26H21N3O B11489976 5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11489976
M. Wt: 391.5 g/mol
InChI Key: GREGGDRRHQPLIA-UHFFFAOYSA-N
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Description

5-(2,2-Diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 2,2-diphenylethyl isocyanate in the presence of a base, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,2-Diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown promising interactions with enzymes like dihydrofolate reductase and enoyl ACP reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole apart is its unique combination of the oxadiazole ring with the diphenylethyl and pyrrolyl groups

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

5-(2,2-diphenylethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H21N3O/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)19-25-27-26(28-30-25)22-13-15-23(16-14-22)29-17-7-8-18-29/h1-18,24H,19H2

InChI Key

GREGGDRRHQPLIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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